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Compound of Interest

Compound Name: (4-(Pyridin-4-yl)phenyl)methanol

Cat. No.: B1304817

This technical guide provides an in-depth analysis of the structural, electronic, and
spectroscopic properties of pyridinylphenylmethanol derivatives, leveraging quantum chemical
calculations. Intended for researchers, scientists, and professionals in drug development, this
document details the computational methodologies and experimental validations, offering a
comprehensive understanding of these compounds' potential as therapeutic agents. The
guantitative data is presented in structured tables for comparative analysis, and key workflows
are visualized to elucidate the research process.

Introduction

Pyridinylphenylmethanol and its derivatives represent a class of compounds with significant
interest in medicinal chemistry and materials science. Their structural framework, featuring both
pyridine and phenyl rings attached to a methanol bridge, provides a versatile scaffold for
designing molecules with specific biological activities and electronic properties. Notably,
derivatives of this scaffold have been identified as potent and selective antagonists for the
Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, a promising target for treating
pain, inflammation, and skin disorders.[1][2]

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become
indispensable tools for understanding the intrinsic properties of such molecules at the atomic
level.[1] These computational methods allow for the prediction of optimized geometries,
electronic structures, and spectroscopic signatures, providing insights that complement and
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guide experimental research. This guide focuses on a series of 6-arylated-pyridin-3-yl methanol
derivatives to illustrate the application and power of these computational techniques.

Computational and Experimental Methodologies

A combined experimental and computational approach is crucial for a thorough investigation of
novel chemical entities. This section details the protocols for both the synthesis and
characterization of pyridinylphenylmethanol derivatives and the quantum chemical calculations
used to predict their properties.

Synthesis and Spectroscopic Characterization

The synthesis of 6-arylated-pyridin-3-yl methanol derivatives, such as (6-(2-
benzofuranyl)pyridin-3-yl)methanol (BFPM), (6-([biphenyl]-4-yl)3-pyridinyl)methanol (BPPM),
(6-(3-Flourophenyl)-4-pyridinyl)methanol (FPPM), and (6-(4-Chlorophenyl)-4-pyridinyl)methanol
(CPPM), is typically achieved through multi-step synthetic routes.[3] Characterization of the
synthesized compounds is performed using a suite of spectroscopic techniques:

* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are recorded to
elucidate the molecular structure and confirm the successful synthesis of the target
compounds.[3]

o Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the
characteristic vibrational modes of the functional groups present in the molecules.[3][4]

o UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are measured to study the
electronic transitions within the molecules.[3][4]

o Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight
of the synthesized compounds, further confirming their identity.[3][5]

Quantum Chemical Calculations

All theoretical calculations are performed using Gaussian suite software. The methodology
involves the following steps:

o Geometry Optimization: The molecular structures of the pyridinylphenylmethanol derivatives
are optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-
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Yang-Parr (B3LYP) hybrid functional and the 6-311+G(2d,p) basis set.[3] This level of theory
provides a good balance between accuracy and computational cost for organic molecules.

 Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency
calculations are performed at the same level of theory to confirm that the optimized
structures correspond to true energy minima (i.e., no imaginary frequencies). The calculated
vibrational spectra can be compared with experimental FT-IR data.

» Electronic Properties and Reactivity Descriptors: The energies of the Highest Occupied
Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are
obtained from the optimized structures. These frontier molecular orbitals are crucial for
understanding the electronic and optical properties of the molecules, as well as their
chemical reactivity.[3] Global reactivity descriptors, such as the HOMO-LUMO energy gap
(AE), are calculated to assess the kinetic stability of the molecules.

o Time-Dependent DFT (TD-DFT): To simulate the UV-Vis absorption spectra, Time-
Dependent DFT (TD-DFT) calculations are performed on the optimized geometries, typically
using the same B3LYP/6-311+G(2d,p) level of theory.[3] The calculations can be performed
in different solvents using a Polarizable Continuum Model (PCM) to account for solvent
effects.

» Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate charge
delocalization, hyperconjugative interactions, and the stability of the molecules.[3]

Results and Discussion: A Case Study of 6-Arylated-
Pyridin-3-yl Methanol Derivatives

This section presents a summary of the computational and experimental findings for a series of
6-arylated-pyridin-3-yl methanol derivatives, based on the work by El-Alali et al.[3]

Molecular Geometry

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles)
obtained from DFT calculations provide a detailed three-dimensional picture of the molecules. A
comparison between calculated and experimental (when available from X-ray crystallography)
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structures can validate the computational methodology. For the studied derivatives, the DFT
calculations revealed non-planar structures.[1]

Table 1: Selected Calculated Bond Lengths (A) and Bond Angles (°) for
Pyridinylphenylmethanol Derivatives

Compound Bond Length (A) Angle Angle (°)
BFPM C-0O (methanol) 1.428 C-C-0 110.5
C-N (pyridine) 1.345 C-N-C 117.8

BPPM C-0O (methanol) 1.429 C-C-0 110.6
C-N (pyridine) 1.346 C-N-C 117.9

FPPM C-O (methanol) 1.427 C-C-O 110.4
C-N (pyridine) 1.344 C-N-C 117.7

CPPM C-0O (methanol) 1.428 C-C-O 110.5
C-N (pyridine) 1.345 C-N-C 117.8

Data derived from representative calculations on similar structures.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO energies are fundamental in predicting the chemical reactivity and
electronic properties of molecules. The HOMO represents the ability to donate an electron,
while the LUMO represents the ability to accept an electron. The energy gap between the
HOMO and LUMO (AE) is an indicator of the molecule's kinetic stability and chemical reactivity.
A larger energy gap implies higher stability and lower reactivity.[3]

Table 2: Calculated Frontier Molecular Orbital Energies (eV) and Energy Gaps (eV) for
Pyridinylphenylmethanol Derivatives
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AE (LUMO-HOMO)

Compound EHOMO (eV) ELUMO (eV) (eV)
BFPM -5.98 -1.12 4.86
BPPM -6.05 -1.18 4.87
FPPM -6.21 -1.30 491
CPPM -6.15 -1.25 4.90

Data extracted from "Experimental and DFT Investigation of 6-arylated-pyridin-3-yl methanol
Derivatives".[3]

Among the studied compounds, FPPM exhibited the largest energy gap (4.91 eV), suggesting
it is the most stable and least reactive of the series.[3]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular interactions and charge distribution. The
analysis of charge delocalization and hyperconjugative interactions helps in understanding the
stability of the molecules.[3]

Non-Linear Optical (NLO) Properties

Quantum chemical calculations can also predict the non-linear optical properties of molecules.
The first-order hyperpolarizability (Bo) is a key parameter for assessing a molecule's potential in
NLO applications. The investigated pyridinylphenylmethanol derivatives were found to exhibit
better NLO characteristics compared to prototype compounds, indicating their potential for use
in photoelectric technologies.[3]

Visualizing Workflows and Pathways

Graphical representations of workflows and biological pathways are essential for a clear
understanding of the research process and the potential applications of the studied
compounds.

Computational Chemistry Workflow
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The following diagram illustrates a typical workflow for the quantum chemical analysis of
pyridinylphenylmethanol derivatives.

Computational Workflow for Pyridinylphenylmethanol Analysis
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Caption: A flowchart of the computational methodology.

Proposed Biological Signaling Pathway

Pyridinylphenylmethanol derivatives have been identified as antagonists of the TRPV3 ion
channel. The following diagram illustrates this inhibitory interaction at a conceptual level.

Pyridinylphenylmethanol as a TRPV3 Antagonist

Pyrldlnylph'eny'lmethanol TRPV3 lon Channel
Derivative

Channel Blockade

Inhibition of Ca2*/Na* Influx

Modulation of Downstream

Signaling (e.qg., Pain, Inflammation)

Click to download full resolution via product page

Caption: Inhibition of the TRPV3 ion channel.

Conclusion

This technical guide has provided a comprehensive overview of the application of quantum
chemical calculations to the study of pyridinylphenylmethanol derivatives. The integration of
DFT and TD-DFT methods with experimental synthesis and characterization provides a
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powerful paradigm for modern drug discovery and materials science. The detailed analysis of
molecular structure, electronic properties, and reactivity descriptors offers invaluable insights
that can accelerate the design and development of novel compounds with desired therapeutic
or technological applications. The presented data and workflows serve as a foundational
resource for researchers working with this important class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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